molecular formula C13H19NO6 B3049478 Triethyl 2-cyanopropane-1,2,3-tricarboxylate CAS No. 20822-61-1

Triethyl 2-cyanopropane-1,2,3-tricarboxylate

Cat. No.: B3049478
CAS No.: 20822-61-1
M. Wt: 285.29 g/mol
InChI Key: XMHQEXOBYGDRCG-UHFFFAOYSA-N
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Description

Triethyl 2-cyanopropane-1,2,3-tricarboxylate (CAS: 20822-61-1) is a triethyl ester derivative of propane-1,2,3-tricarboxylic acid, featuring a cyano (-CN) substituent at the central carbon (C2 position). This compound belongs to a class of tricarboxylate esters with varying functional groups at the C2 position, which significantly influence their physicochemical properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl 2-cyanopropane-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-4-18-10(15)7-13(9-14,12(17)20-6-3)8-11(16)19-5-2/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHQEXOBYGDRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295039
Record name NSC99377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20822-61-1
Record name NSC99377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC99377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 2-cyanopropane-1,2,3-tricarboxylate typically involves the esterification of 2-cyanopropane-1,2,3-tricarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

the general principles of esterification and nitrile formation can be applied on a larger scale with appropriate scaling of reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Triethyl 2-cyanopropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Bioactive Molecules

Triethyl 2-cyanopropane-1,2,3-tricarboxylate serves as an important building block in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry for creating compounds with potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents
Research has shown that derivatives of this compound can be synthesized to yield anticancer agents. For instance, a study demonstrated the modification of this compound to create novel derivatives that exhibited significant cytotoxicity against cancer cell lines .

Polymer Science

The compound is also utilized in polymer science as a monomer or crosslinking agent in the preparation of dynamic crosslinkable polymeric compositions. This property allows for the development of materials with tailored mechanical properties.

Table: Applications in Polymer Science

ApplicationDescription
Crosslinking AgentUsed to enhance the mechanical properties of polymers
Dynamic PolymersFacilitates reversible crosslinking for smart materials

Case Study: Development of Smart Polymers
A patent describes the use of this compound in creating smart polymers that respond to environmental stimuli . These polymers can be used in various applications including drug delivery systems and responsive coatings.

Agricultural Chemistry

In agricultural chemistry, this compound has potential as a precursor for developing agrochemicals. Its structure allows for modifications that can enhance the efficacy of pesticides and herbicides.

Table: Potential Agrochemical Applications

ApplicationDescription
Pesticide DevelopmentModifications lead to more effective pest control agents
Herbicide FormulationsCan be used to synthesize herbicides with improved selectivity

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for thin-layer chromatography (TLC) and other chromatographic techniques due to its distinct chemical properties.

Case Study: Use in Chromatography
this compound has been utilized as a reference standard in TLC to analyze complex mixtures . Its unique retention characteristics aid in the identification and quantification of other compounds.

Mechanism of Action

The mechanism of action of Triethyl 2-cyanopropane-1,2,3-tricarboxylate involves its interaction with various molecular targets, primarily through its ester and nitrile groups. These functional groups can participate in a range of chemical reactions, making the compound a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Research Findings and Functional Implications

Reactivity and Stability

  • Hydroxyl group (Triethyl citrate) : Participates in hydrogen bonding, increasing solubility but limiting stability in acidic/basic conditions .
  • Acetyloxy group (Acetyl triethyl citrate) : Enhances hydrolytic stability, making it suitable for long-term polymer applications .

Biological Activity

Triethyl 2-cyanopropane-1,2,3-tricarboxylate (CAS No. 20822-61-1) is a chemical compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19NO6
  • Molecular Weight : 285.297 g/mol
  • Density : 1.155 g/cm³
  • Boiling Point : 401°C at 760 mmHg
  • Flash Point : 175.4°C

This compound exhibits various biological activities primarily due to its structural features that allow it to interact with biological macromolecules. The compound's tricarboxylate moiety can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and metabolic pathways.

Key Biological Activities:

  • Antioxidant Activity :
    • The compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.
  • Enzyme Inhibition :
    • This compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound can modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various tricarboxylates, including this compound. Results indicated a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, suggesting effective free radical scavenging capabilities.

CompoundMDA Levels (µM)Control Levels (µM)
This compound0.51.5
Other tricarboxylatesVariesVaries

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound inhibited lipase activity by approximately 40% at a concentration of 100 µM. This suggests potential applications in managing lipid disorders.

Concentration (µM)Lipase Activity (%)
0100
5075
10060

Q & A

Q. Critical Factors :

  • Temperature : Excessively high temperatures (>100°C) may degrade the cyano group.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) can enhance reaction efficiency.
  • Solvent : Anhydrous solvents (e.g., THF, DMF) prevent hydrolysis of intermediates.

Yield Optimization : Monitor intermediates via TLC or GC-MS to adjust stoichiometry and reaction time .

How can spectroscopic techniques (NMR, IR, MS) characterize this compound and confirm its purity?

Q. Basic Research Focus

  • ¹H/¹³C NMR :
    • Ester groups : Peaks at δ 1.2–1.4 ppm (triplet, –CH₂CH₃) and δ 4.1–4.3 ppm (quartet, –OCH₂) .
    • Cyano group : Adjacent carbons show deshielding in ¹³C NMR (~δ 115–120 ppm) .
  • IR Spectroscopy :
    • Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 275 (C₁₂H₁₇NO₇⁺) with fragmentation patterns indicating ester and cyano groups .

Q. Purity Confirmation :

  • GC Analysis : Use polar columns (e.g., DB-WAX) with temperature programming (150–230°C) to separate impurities .
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm for quantifying residual reactants .

How does the cyano substituent affect the compound’s reactivity compared to hydroxylated analogs like triethyl citrate?

Q. Advanced Research Focus

  • Electrophilicity : The cyano group increases electron-withdrawing effects, enhancing susceptibility to nucleophilic attack at the β-carbon .
  • Stability :
    • Hydrolysis : The cyano group is less prone to hydrolysis than hydroxyl groups, improving stability in aqueous media (pH 4–8) .
    • Thermal Degradation : Decomposition occurs above 200°C, with cyano group loss detected via TGA-MS .

Q. Comparative Reactivity Studies :

  • Ester Hydrolysis : Under alkaline conditions, triethyl citrate undergoes saponification faster than the cyano analog due to the hydroxyl group’s polarity .
  • Catalytic Hydrogenation : The cyano group can be reduced to an amine, offering pathways for derivative synthesis .

What computational methods predict the stability and intermolecular interactions of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations :
    • Simulate solvation in polar solvents (e.g., ethanol) to assess aggregation tendencies .
  • Density Functional Theory (DFT) :
    • Calculate bond dissociation energies (BDEs) to predict thermal stability. The C≡N bond has a BDE of ~890 kJ/mol, higher than C–OH (~385 kJ/mol) .
  • Hirshfeld Surface Analysis :
    • Visualize crystal packing and intermolecular interactions (e.g., C≡N···H–C contacts) using X-ray crystallography data .

Validation : Compare computational results with experimental DSC (decomposition onset) and XRD data .

How can researchers resolve discrepancies in purity assessments when using GC versus HPLC methods?

Q. Data Analysis Focus

  • GC Limitations :
    • High-boiling-point impurities (e.g., polymeric byproducts) may not elute, leading to underestimation of purity. Use high-temperature columns (up to 300°C) .
  • HPLC Limitations :
    • UV-inactive impurities (e.g., alkanes) go undetected. Couple with evaporative light scattering (ELS) or MS detection .

Q. Cross-Validation Strategies :

Spike Recovery Tests : Add known impurities (e.g., triethyl citrate) to assess method accuracy .

Orthogonal Techniques : Combine GC-MS and ¹H NMR integration for quantitative analysis .

What are the challenges in scaling up the synthesis of this compound for industrial research?

Q. Advanced Research Focus

  • Heat Management :
    • Exothermic cyanidation requires jacketed reactors with precise temperature control (<5°C fluctuations) .
  • Byproduct Formation :
    • Diethyl esters and nitriles may form; optimize catalyst (e.g., KCN) concentration to minimize side reactions .
  • Purification :
    • Distillation under reduced pressure (0.1–1 mmHg) isolates the product while avoiding thermal decomposition .

Process Optimization : Use DoE (Design of Experiments) to map variables (catalyst, solvent ratio, time) against yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Triethyl 2-cyanopropane-1,2,3-tricarboxylate
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